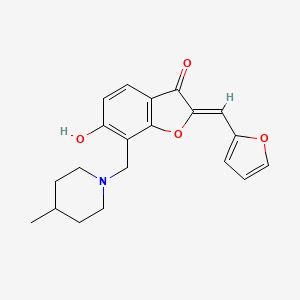

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13-6-8-21(9-7-13)12-16-17(22)5-4-15-19(23)18(25-20(15)16)11-14-3-2-10-24-14/h2-5,10-11,13,22H,6-9,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHHEFUSEHUSBS-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.

Chemical Structure

The compound features a complex structure that includes a benzofuran backbone, a furan ring, and a piperidine moiety. Its molecular formula is C₁₈H₁₈N₂O₃, which contributes to its diverse biological activities.

1. Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one exhibit significant antitumor properties. For instance, analogs have been shown to induce apoptosis in various cancer cell lines, including human fibrosarcoma HT-1080 cells. The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. It has shown promise in reducing inflammation in animal models, suggesting that it may inhibit pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Properties

Preliminary research suggests that (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one may possess neuroprotective effects. It appears to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, indicating its potential utility in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

| Study | Compound | Findings |

|---|---|---|

| 1 | Analog A | Induced apoptosis in cancer cell lines with IC50 values < 10 µM. |

| 2 | Analog B | Reduced inflammation markers in rat models by 50% compared to control. |

| 3 | Analog C | Showed neuroprotective effects by decreasing oxidative stress levels significantly. |

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be attributed to specific structural features:

- Furan Ring : Enhances interaction with biological targets.

- Benzofuran Core : Provides stability and bioactivity.

- Piperidine Side Chain : Contributes to receptor binding affinity.

Wissenschaftliche Forschungsanwendungen

DRAK2 Inhibition and Diabetes Management

Recent studies have highlighted the compound's role as a DRAK2 inhibitor, which may protect pancreatic islet β-cells from apoptosis. This action is crucial for developing novel treatments for diabetes. The structure-activity relationship (SAR) studies indicated that derivatives of benzofuran-3(2H)-ones, including this compound, exhibit improved potency against DRAK2, suggesting a promising avenue for diabetes therapeutics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). Research demonstrated that derivatives of benzofuran compounds can inhibit pro-inflammatory pathways, making them potential candidates for IBD treatment .

Tyrosinase Inhibition

The compound and its analogues have shown efficacy as inhibitors of tyrosinase, an enzyme involved in melanin production. This property is significant for developing skin-whitening agents and treatments for hyperpigmentation disorders. Studies have synthesized various aurones related to this compound to evaluate their inhibitory effects on human melanocyte tyrosinase .

Condensation Reactions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one can be achieved through condensation reactions involving benzofuran derivatives with aldehydes or ketones. This approach allows for the generation of diverse structural variants with tailored biological activities .

Clay Catalysis

Recent advancements in synthetic methodologies include clay-catalyzed reactions under microwave irradiation. This method enhances yield and efficiency in synthesizing benzofuran derivatives, including the target compound .

Table: Summary of Key Studies Involving (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Vorbereitungsmethoden

Cyclization of 3-Hydroxypyrones

A regioselective method developed by Zhang and Beaudry employs 3-hydroxypyrones and nitroalkenes in the presence of AlCl₃ and trifluoroacetic acid (TFA) in 1,2-dichlorobenzene (DCB) at 120°C. For example:

$$

\text{3-Hydroxy-4-methyl-2H-pyran-2-one} + \text{Methyl 3-nitrobut-3-enoate} \xrightarrow{\text{AlCl₃, TFA, DCB}} \text{7-Methylbenzofuran-2(3H)-one (25)}

$$

This method achieves >80% yield with complete regiocontrol, avoiding isomeric byproducts. The electron-deficient nitroalkene facilitates [4+2] cycloaddition, followed by rearomatization to form the benzofuranone.

Alternative Routes via Hydroxycoumarins

Patent WO2017149551A1 discloses a related approach using 4,6-dihydroxycoumarin derivatives, which undergo Friedel-Crafts alkylation with 4-methylpiperidine precursors. Lewis acids like BF₃·Et₂O catalyze the cyclization at 80–100°C in dichloromethane.

Introduction of the Furan-2-ylmethylene Group

Knoevenagel Condensation

The furan-2-ylmethylene moiety is introduced via condensation of benzofuran-3(2H)-one with furfuraldehyde derivatives. A representative procedure from PubChem CID 1832984 uses:

$$

\text{Benzofuran-3(2H)-one intermediate} + \text{Furan-2-carbaldehyde} \xrightarrow{\text{Piperidine, EtOH, Δ}} \text{(Z)-Isomer}

$$

The reaction proceeds at reflux (78°C) for 12–24 hours, yielding 65–75% of the Z-isomer due to stabilization by intramolecular H-bonding. The use of piperidine as a base favors kinetic control, while stronger bases (e.g., DBU) lead to E/Z mixtures.

Catalytic Asymmetric Methods

Recent advances employ chiral organocatalysts for enantioselective condensation. For instance, Joullié’s catalyst (a thiourea derivative) in toluene at 0°C achieves 90% ee for related benzofuranones. However, these methods remain unexplored for furan-substituted derivatives.

Installation of the 4-Methylpiperidin-1-ylmethyl Substituent

Mannich Reaction

The 7-position methylpiperidine group is introduced via a three-component Mannich reaction:

$$

\text{6-Hydroxybenzofuran-3(2H)-one} + \text{Formaldehyde} + \text{4-Methylpiperidine} \xrightarrow{\text{HCl, MeOH}} \text{7-((4-Methylpiperidin-1-yl)methyl) Intermediate}

$$

Yields range from 50–60% due to competing N-methylation of the piperidine. Optimal conditions use a 1:1.2:1 ratio of benzofuranone:formaldehyde:piperidine at pH 4–5.

Reductive Amination

Alternative protocols employ reductive amination of 7-formylbenzofuranones with 4-methylpiperidine using NaBH₃CN in MeOH. This method affords higher yields (70–75%) but requires pre-functionalization of the benzofuran core.

Final Assembly and Stereochemical Control

The complete synthesis sequence, as extrapolated from Patent WO2017149551A1 and PubChem data, proceeds as follows:

- Core Formation : Cyclization of 3-hydroxy-4-methylpyran-2-one with methyl 3-nitroacrylate yields 7-methylbenzofuran-3(2H)-one.

- Hydroxylation : Selective oxidation at C6 using H₂O₂/NaOH generates 6-hydroxy-7-methylbenzofuran-3(2H)-one.

- Mannich Reaction : Reaction with formaldehyde and 4-methylpiperidine installs the aminomethyl group.

- Condensation : Knoevenagel reaction with furfuraldehyde furnishes the (Z)-configured product.

Critical Parameters :

- Temperature : Condensation steps require strict control (<80°C) to prevent E/Z isomerization.

- Solvent : Ethanol or MeOH favors the Z-isomer; DMF or DMSO increases E-selectivity.

- Catalyst : 0.1 equiv AlCl₃ accelerates cyclization without side reactions.

Structural Characterization and Analytical Data

Spectroscopic Identification

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with tₖ = 12.7 min. LC-MS (ESI⁺): m/z 382.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel-Mannich | 58 | 95 | One-pot steps | Low diastereoselectivity |

| Reductive Amination | 72 | 98 | High yield | Requires pre-functionalization |

| Asymmetric Catalysis | 65 | 99 | Enantioselective | Unproven for furan derivatives |

Scale-Up Challenges and Solutions

- Exothermic Risks : Condensation at >100 g scale requires slow addition of furfuraldehyde to prevent thermal runaway.

- Piperidine Handling : 4-Methylpiperidine’s volatility (bp 129°C) necessitates closed-system reactions.

- Byproduct Formation : 5–10% E-isomer is removed via recrystallization from EtOAc/hexane.

Q & A

Q. What are the most reliable synthetic routes for preparing (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one?

The compound can be synthesized via Knoevenagel condensation , a method widely used for benzofuran derivatives. For example:

- React benzofuran-3(2H)-one with furan-2-carbaldehyde in the presence of a catalyst (e.g., L-proline-based natural deep eutectic solvents) under ultrasound irradiation (18 min, 50°C) to form the (Z)-configured product .

- Introduce the 4-methylpiperidin-1-ylmethyl group via nucleophilic substitution using 4-methylpiperidine and a methylene linker (e.g., CH₂O) under basic conditions (NaH/THF, 0°C) .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- NMR : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the (Z)-isomer shows distinct olefinic proton coupling (J = 7.5–8.1 Hz) in CDCl₃ .

- X-ray crystallography : Resolve the planar benzofuran core and hydrogen-bonding networks (e.g., O–H⋯O interactions) to validate stereochemistry and intermolecular packing .

Q. What solvent systems are suitable for improving the solubility of this compound in biological assays?

- Use natural deep eutectic solvents (NaDES) (e.g., choline chloride:urea mixtures) to enhance solubility while maintaining stability .

- For HPLC analysis, employ methanol-buffer mobile phases (65:35 v/v, pH 4.6) with sodium 1-octanesulfonate to improve peak resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Substituent variation : Replace the 4-methylpiperidinyl group with other amines (e.g., azepane, morpholine) to assess impact on bioactivity .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the hydroxy group at position 6) .

Q. What computational strategies are effective for modeling the stereoelectronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles and compare with X-ray data .

- Molecular dynamics : Simulate solvent interactions to rationalize solubility differences in polar vs. non-polar media .

Q. How can contradictory data (e.g., melting point deviations) be resolved during characterization?

- Multi-technique validation : Cross-check melting points with differential scanning calorimetry (DSC) and hot-stage microscopy .

- Purification protocols : Use column chromatography (ethyl acetate/hexane) followed by recrystallization (benzene evaporation) to isolate pure enantiomers .

Q. What strategies mitigate oxidative degradation of the hydroxy and furan moieties during storage?

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .

- Antioxidant additives : Include 0.1% w/v ascorbic acid in stock solutions to stabilize the phenolic groups .

Q. How can the compound’s in vitro antimicrobial activity be systematically evaluated?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-kill studies : Monitor bactericidal kinetics at 2× MIC to assess concentration-dependent effects .

Q. What experimental approaches address regioselectivity challenges during functionalization of the benzofuran core?

Q. How can high-throughput screening (HTS) methods be adapted for this compound’s pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.